
Vanin-1-IN-1
Overview
Description
Vanin-1-IN-1 is a selective inhibitor of the vanin-1 enzyme, a glycosylphosphatidylinositol (GPI)-anchored protein expressed predominantly in epithelial tissues and the liver . Vanin-1 catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine, a low-molecular-weight thiol implicated in redox regulation and inflammation . By inhibiting vanin-1, this compound reduces tissue cysteamine levels, thereby enhancing glutathione (GSH) synthesis and mitigating oxidative stress . This compound has a molecular formula of C₁₈H₂₂N₆O₂, a molecular weight of 354.41 g/mol, and high solubility in DMSO (≥100 mg/mL at 25°C) .
Preparation Methods
Industrial Production:: Information on large-scale industrial production methods for PFI-653 remains limited. Researchers typically obtain this compound through specialized synthesis rather than large-scale manufacturing.
Chemical Reactions Analysis
Hydrolysis Reaction
The primary reaction catalyzed by vanin-1 is the hydrolysis of pantetheine:
This reaction is pivotal as it generates cysteamine, a potent antioxidant, and pantothenic acid, a precursor for coenzyme A, which is essential for fatty acid metabolism and energy production .
Role of Cysteamine
Cysteamine produced from this reaction undergoes further transformations:
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It can be converted to cystamine, which regulates various target proteins through disulfide bond formation.
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Cysteamine also influences glutathione synthesis by inhibiting γ-glutamylcysteine synthetase, thus affecting the cellular antioxidant capacity .
Pantothenic Acid Functionality
Pantothenic acid has additional roles beyond being a coenzyme A precursor:
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It promotes fibroblast proliferation and migration, contributing to tissue repair processes.
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Excessive levels can lead to fibrotic conditions by enhancing collagen synthesis in dermal fibroblasts .
Enzymatic Activity and Disease Correlation
Studies have demonstrated that vanin-1's enzymatic activity is linked to various diseases:
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Inflammation : Increased vanin-1 activity correlates with heightened inflammatory responses in conditions like systemic sclerosis.
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Metabolic Disorders : Inhibiting vanin-1 has shown potential benefits in models of obesity and insulin resistance, highlighting its role in glucose metabolism regulation .
Genetic Studies
Genetic variants of vanin-1, such as N131S, exhibit altered enzymatic activity due to misfolding and rapid degradation, leading to reduced levels of functional protein on cell membranes. This variant's association with blood pressure regulation underscores the importance of vanin-1 in cardiovascular health .
Effects of Vanin-1 Inhibition in Animal Models
Study Type | Findings | Implications |
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Genetic Inhibition | Vnn1 knockout mice show resistance to colitis | Suggests therapeutic target for inflammatory diseases |
Pharmacological Inhibition | RR6 reduced hepatic steatosis in obese models | Potential anti-diabetic applications |
Scientific Research Applications
Therapeutic Applications of Vanin-1-IN-1
1. Inflammatory Bowel Disease (IBD)
Recent studies have demonstrated the efficacy of this compound in treating IBD. In mouse models of colitis, inhibition of vanin-1 led to reduced inflammation and improved disease outcomes. The use of fluorescent probes for screening inhibitors has facilitated the identification of compounds like this compound that can effectively target this enzyme .
2. Metabolic Disorders
Vanin-1 has been linked to metabolic dysregulation, particularly in conditions such as obesity and diabetes. Inhibition of vanin-1 activity has shown promise in improving glucose tolerance and insulin sensitivity in high-fat diet-induced mouse models. These findings suggest that this compound could be a potential therapeutic agent for managing metabolic syndrome .
3. Oxidative Stress and Tissue Injury
Vanin-1 is involved in the cellular response to oxidative stress. Studies indicate that vanin-1 knockout mice exhibit enhanced resistance to oxidative damage due to elevated glutathione levels. By inhibiting vanin-1, compounds like this compound may protect tissues from oxidative injury, making it a candidate for therapeutic use in conditions characterized by oxidative stress, such as liver damage from acetaminophen overdose .
Case Studies
Study | Findings | Application |
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Gurung et al., 2022 | Demonstrated that vanin-1 inhibitors reduce inflammation in a mouse colitis model | Potential treatment for IBD |
Chen et al., 2016 | Showed improved glucose tolerance with vanin-1 inhibition in high-fat diet mice | Management of metabolic disorders |
Ueno et al., 2004 | Found that vanin-1 plays a role in oxidative stress response; knockout mice were more resistant to injury | Therapeutic potential in oxidative stress-related conditions |
Mechanism of Action
The exact mechanism by which PFI-653 exerts its effects is not fully understood. it likely involves interactions with molecular targets and signaling pathways related to vanin-1.
Biological Activity
Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.
Physiological Role of Vanin-1
Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:
- Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .
- Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .
Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:
- Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .
- Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .
Inhibition Studies
The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:
Case Studies
- Systemic Sclerosis (SSc) :
- Hypertension :
- Colitis Models :
Research Findings
Recent research findings support the multifaceted role of vanin-1 in health and disease:
Q & A
Basic Research Questions
Q. What biochemical assays are optimal for assessing Vanin-1-IN-1’s inhibitory activity while ensuring reproducibility?
- Methodological Answer : Cell-free enzymatic assays (e.g., fluorometric or colorimetric) are preferred for direct measurement of Vanin-1 inhibition. Use recombinant Vanin-1 enzyme to quantify inhibition kinetics via IC50 calculations. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments) to validate assay specificity. Replicate experiments across independent batches to confirm reproducibility .
Q. How should dose-response experiments be designed to establish this compound’s IC50 values against Vanin-1?
- Methodological Answer : Employ a logarithmic concentration range (e.g., 0.1 nM to 100 µM) to capture the full inhibitory curve. Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Validate results with at least three biological replicates and ensure enzyme activity remains linear over the assay duration. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) to confirm binding affinity .
Q. What statistical approaches are recommended for analyzing this compound’s efficacy in cell-based inflammation models?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Normalize data to baseline inflammation markers (e.g., TNF-α or IL-6 levels in untreated controls). Include power analysis during experimental design to ensure adequate sample sizes for detecting significant effects. Report confidence intervals and p-values to quantify uncertainty .
Advanced Research Questions
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies while maintaining target specificity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies to modify this compound’s solubility and bioavailability without altering its binding pocket interactions. Use murine models to assess oral bioavailability and plasma half-life. Pair these with ex vivo enzyme activity assays in target tissues (e.g., liver or kidney) to confirm tissue-specific inhibition .
Q. What strategies are effective in resolving contradictory findings about this compound’s tissue-specific effects across experimental models?
- Methodological Answer : Compare experimental conditions (e.g., cell lines vs. primary cells, species differences) that may influence Vanin-1 expression or activity. Validate findings using transcriptomic profiling (e.g., RNA-seq) to quantify Vanin-1 levels in each model. Conduct meta-analyses of published data to identify confounding variables, such as co-administered drugs or genetic backgrounds .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Perform mechanistic studies to identify off-target interactions or metabolic instability. Use knockout animal models (e.g., Vanin-1−/− mice) to isolate the compound’s target-specific effects. Incorporate mass spectrometry to track metabolite formation and stability in plasma and tissues. Cross-reference results with computational models (e.g., molecular dynamics simulations) to predict bioavailability challenges .
Q. Methodological Considerations for Data Integrity
Q. What validation steps are critical when transitioning from cell-free to cell-based assays for this compound?
- Methodological Answer : Confirm cell permeability using fluorescently labeled analogs or intracellular enzyme activity assays. Measure cytosolic vs. membrane-bound Vanin-1 inhibition to account for compartmentalization effects. Use CRISPR/Cas9-edited cell lines (e.g., Vanin-1 knockouts) as negative controls to validate target engagement .
Q. How can researchers ensure cross-species relevance when testing this compound in preclinical models?
- Methodological Answer : Sequence-align Vanin-1 orthologs (human, mouse, rat) to identify conserved binding regions. Test inhibitory activity against recombinant Vanin-1 from each species. Prioritize models with humanized Vanin-1 expression or transgenic systems to bridge translational gaps .
Q. Guidelines for Reporting and Reproducibility
Q. What metadata should be included when publishing this compound studies to enhance reproducibility?
- Methodological Answer : Report enzyme source (e.g., vendor, catalog number), assay buffer composition, and incubation conditions (temperature, duration). For in vivo studies, detail animal strain, dosing regimen, and ethical approval IDs. Provide raw data files (e.g., kinetic curves, dose-response plots) in supplementary materials .
Q. How should contradictory data from independent labs be addressed in a meta-analysis of this compound studies?
- Methodological Answer : Apply the PRISMA framework to systematically review literature. Use funnel plots to assess publication bias and heterogeneity statistics (e.g., I²) to quantify variability. Contact original authors to clarify methodologies or request raw data for re-analysis .
Comparison with Similar Compounds
Functional Comparison with Cysteamine and Cystamine
Cysteamine, a product of vanin-1 activity, regulates redox balance via sulfhydryl-disulfide exchange reactions. However, elevated cysteamine exacerbates inflammation by depleting GSH reserves . Vanin-1-IN-1 indirectly reduces cysteamine availability, whereas exogenous cystamine (cysteamine’s oxidized dimer) reverses the protective effects of vanin-1 deficiency in murine models . This highlights the dual role of cysteamine as both a pro-inflammatory mediator and a redox modulator, contrasting with this compound’s anti-inflammatory mechanism through enzyme inhibition.
Comparison with PPARγ Agonists
Vanin-1 antagonizes peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that suppresses inflammation and promotes tissue repair . This compound restores PPARγ activity by inhibiting vanin-1, akin to synthetic PPARγ agonists like rosiglitazone . However, PPARγ agonists directly activate the receptor, whereas this compound operates upstream by modulating vanin-1-dependent cysteamine levels. In TNBS-induced colitis, Vanin-1 deficiency or inhibition reduces inflammatory mediators (e.g., TNF-α, IL-6) comparably to PPARγ activation but with distinct mechanistic pathways .
Antioxidant Comparison with N-Acetylcysteine (NAC)
NAC replenishes GSH by providing cysteine, a GSH precursor. This compound elevates GSH indirectly by preserving γ-glutamylcysteine synthetase (γ-GCS) activity, the rate-limiting enzyme in GSH synthesis . In Vanin-1⁻/⁻ mice, hepatic γ-GCS activity increases by 30–50%, leading to 2-fold higher GSH stores than wild-type mice under oxidative stress . NAC’s direct cysteine supplementation contrasts with this compound’s enzymatic modulation, suggesting complementary therapeutic applications.
Table 1: Key Properties and Mechanisms of this compound and Comparators
Structural and Pharmacokinetic Considerations
This compound’s molecular structure (C₁₈H₂₂N₆O₂) lacks close analogs in current literature, but its physicochemical properties (e.g., DMSO solubility, stability at -20°C) suggest suitability for in vitro and in vivo studies .
Research Findings and Therapeutic Implications
- Oxidative Stress Models : Vanin-1⁻/⁻ mice (mimicking this compound’s effect) exhibit 50% higher survival rates post-γ-irradiation due to elevated GSH and reduced apoptosis .
- Inflammatory Bowel Disease : Vanin-1 inhibition reduces TNBS-colitis severity by 70%, comparable to PPARγ agonists but without off-target effects .
- Metabolic Regulation : this compound may counteract hepatic gluconeogenesis by modulating the Akt pathway, a mechanism distinct from metformin’s AMPK activation .
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLXWFIXGZRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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